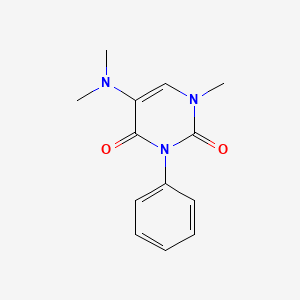
Uracil, 5-(dimethylamino)-1-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 5-(dimethylamino)-1-methyl-3-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of interest due to its unique structural modifications, which include a dimethylamino group at the 5-position, a methyl group at the 1-position, and a phenyl group at the 3-position. These modifications can significantly alter the chemical and biological properties of the molecule, making it a valuable subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For Uracil, 5-(dimethylamino)-1-methyl-3-phenyl-, the synthesis can be achieved through the following steps:
Alkylation at the N1-position: This step involves the introduction of a methyl group at the N1-position of uracil. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced at the 5-position through a nucleophilic substitution reaction. This can be done using dimethylamine and a suitable leaving group at the 5-position, such as a halogen.
Phenylation at the 3-position: The phenyl group can be introduced at the 3-position through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, using phenylboronic acid and a halogenated uracil derivative.
Industrial Production Methods: Industrial production of uracil derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: Uracil derivatives can undergo oxidation reactions, often leading to the formation of hydroxylated products.
Reduction: Reduction reactions can be used to modify the functional groups on the uracil ring, such as reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common for introducing various substituents at different positions on the uracil ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Dimethylamine, phenylboronic acid.
Major Products Formed:
Hydroxylated Uracil Derivatives: Formed through oxidation reactions.
Aminated Uracil Derivatives: Formed through reduction of nitro groups.
Substituted Uracil Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Uracil, 5-(dimethylamino)-1-methyl-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential interactions with nucleic acids and proteins, which can provide insights into its biological activity.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Uracil, 5-(dimethylamino)-1-methyl-3-phenyl- involves its interaction with molecular targets such as enzymes and nucleic acids. The dimethylamino group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The phenyl group can increase the compound’s hydrophobicity, potentially affecting its cellular uptake and distribution. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
5-Fluorouracil: A well-known uracil derivative used as an anticancer agent.
5-Aminouracil: Another uracil derivative with potential therapeutic applications.
6-Substituted Uracil Derivatives: These compounds have modifications at the 6-position and are studied for their antiviral and anticancer properties.
Uniqueness: Uracil, 5-(dimethylamino)-1-methyl-3-phenyl- is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the dimethylamino group, methyl group, and phenyl group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
53727-39-2 |
|---|---|
Formule moléculaire |
C13H15N3O2 |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
5-(dimethylamino)-1-methyl-3-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O2/c1-14(2)11-9-15(3)13(18)16(12(11)17)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clé InChI |
HGTNFDRANJNWME-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)N(C1=O)C2=CC=CC=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


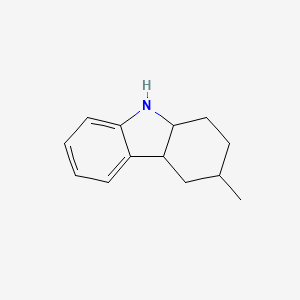
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)
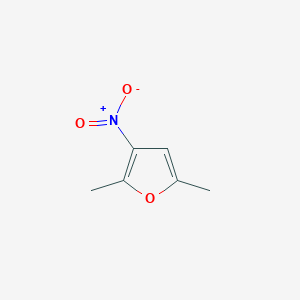
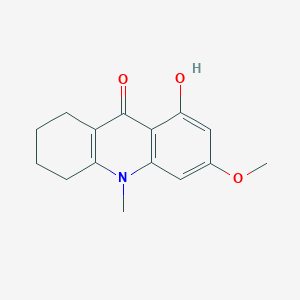

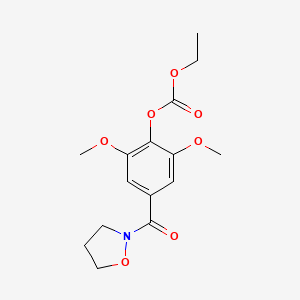
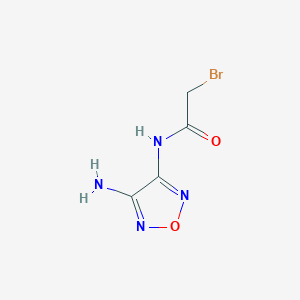
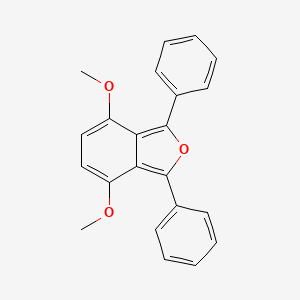
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)

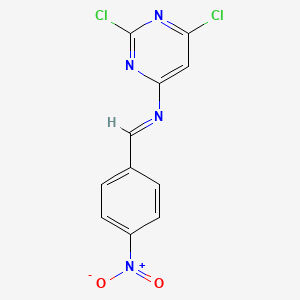
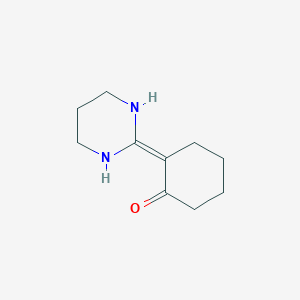
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)

